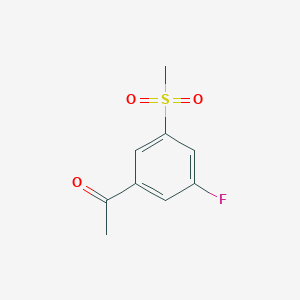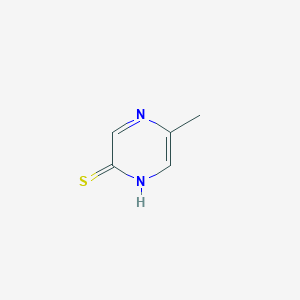![molecular formula C21H15NO3 B12847729 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione](/img/structure/B12847729.png)
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione is a chemical compound that belongs to the class of indole derivatives It is characterized by the presence of a benzyloxy group attached to a phenyl ring, which is further connected to an indole-2,3-dione structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione typically involves the reaction of 4-benzyloxyaniline with isatin under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the indole-2,3-dione structure. The process can be summarized as follows:
Starting Materials: 4-benzyloxyaniline and isatin.
Catalyst: A suitable acid or base catalyst.
Solvent: Common solvents include ethanol or methanol.
Reaction Conditions: The reaction is typically conducted at elevated temperatures (around 80-100°C) for several hours to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One such method is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to minimize the environmental impact.
化学反应分析
Types of Reactions
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the indole-2,3-dione moiety to indoline derivatives.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones.
Reduction: Formation of indoline derivatives.
Substitution: Formation of various substituted indole derivatives.
科学研究应用
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including anti-inflammatory and anticancer drugs.
Material Science: The compound can be used in the development of organic semiconductors and other advanced materials.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and other biological processes.
作用机制
The mechanism of action of 5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
5-[4-(Benzyloxy)phenyl]-1H-indole-2,3-dione: Characterized by the presence of a benzyloxy group.
5-[4-(Methoxy)phenyl]-1H-indole-2,3-dione: Similar structure but with a methoxy group instead of a benzyloxy group.
5-[4-(Ethoxy)phenyl]-1H-indole-2,3-dione: Similar structure but with an ethoxy group.
Uniqueness
The presence of the benzyloxy group in this compound imparts unique properties, such as increased lipophilicity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and can influence its reactivity and applications in various fields.
属性
分子式 |
C21H15NO3 |
|---|---|
分子量 |
329.3 g/mol |
IUPAC 名称 |
5-(4-phenylmethoxyphenyl)-1H-indole-2,3-dione |
InChI |
InChI=1S/C21H15NO3/c23-20-18-12-16(8-11-19(18)22-21(20)24)15-6-9-17(10-7-15)25-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23,24) |
InChI 键 |
IODHVLXQDPZRSA-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC4=C(C=C3)NC(=O)C4=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


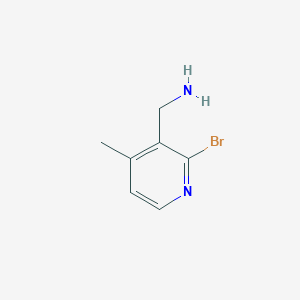
![(S)-2-methyl-N-(7-methyl-8-((3-methylpiperazin-1-yl)methyl)imidazo[1,2-a]pyridin-6-yl)pyrimidine-5-carboxamide hydrochloride](/img/structure/B12847654.png)

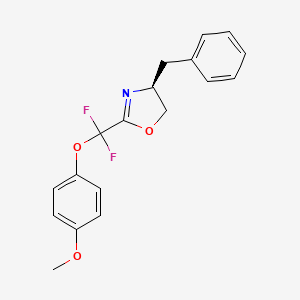
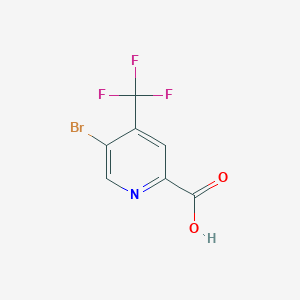
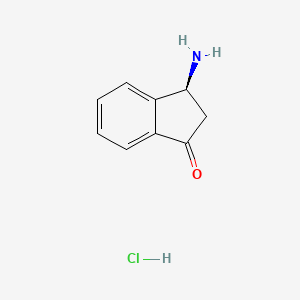
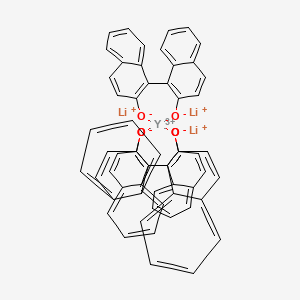
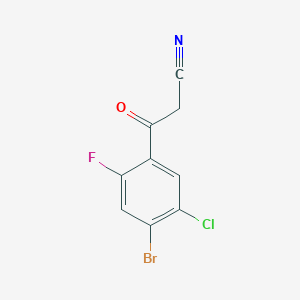
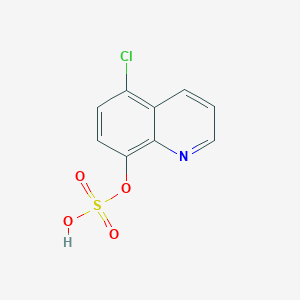
![Methyl (2S)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidine-3-carbonyl)amino]-3-hydroxy-propanoate](/img/structure/B12847722.png)

